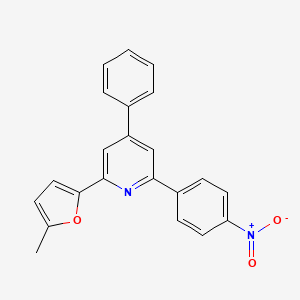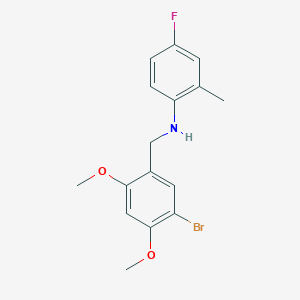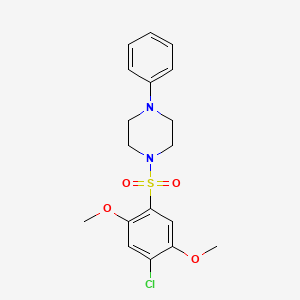
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE
概要
説明
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of bromine atoms and methoxy groups attached to benzyl and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and 2-bromo-4-methylaniline as the primary starting materials.
Nucleophilic Substitution Reaction: The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 2-bromo-4-methylaniline attacks the benzyl chloride, resulting in the formation of the desired amine compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives with altered functional groups.
Substitution: Formation of new compounds with substituted functional groups.
科学的研究の応用
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-CHLORO-4-METHYLPHENYL)AMINE: Similar structure but with a chlorine atom instead of a bromine atom.
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-FLUORO-4-METHYLPHENYL)AMINE: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE is unique due to the presence of two bromine atoms and a methoxy group, which confer distinct chemical and biological properties compared to its analogs. These structural features may result in different reactivity and interactions with biological targets, making it a compound of interest for further research and development.
特性
IUPAC Name |
2-bromo-N-[(5-bromo-2-methoxyphenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO/c1-10-3-5-14(13(17)7-10)18-9-11-8-12(16)4-6-15(11)19-2/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPMKOINMAOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol](/img/structure/B3459018.png)
![4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459025.png)
![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3459034.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3,3-dimethyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B3459044.png)


![N-[(E)-1-(4-methoxyphenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3459066.png)
![[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3459093.png)

![4-bromo-N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-methylaniline](/img/structure/B3459111.png)


![1-[(5-chloro-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459121.png)
